5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

Catalog No.
S913003
CAS No.
1965309-84-5
M.F
C7H10ClN3O2
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carbox...

CAS Number

1965309-84-5

Product Name

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h4,8H,1-3H2,(H,11,12);1H

InChI Key

CAIODZSPFHLRMA-UHFFFAOYSA-N

SMILES

C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)O.Cl

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a heterocyclic compound characterized by a fused imidazole and pyrazine ring structure. This compound features a tetrahydro configuration, indicating the presence of four hydrogen atoms added to the imidazo[1,2-a]pyrazine core. The dihydrochloride form suggests the presence of two hydrochloride ions associated with the compound, enhancing its solubility and stability in aqueous environments.

  • Analog of histamine

    The core structure of THIP bears resemblance to histamine, a vital signaling molecule in the human body. Histamine plays a role in various physiological processes, including immune function, neurotransmission, and gastric acid secretion . Studying THIP's interaction with histamine receptors could provide insights into histamine-related pathways and potentially lead to the development of new drugs targeting these pathways.

  • Organic synthesis

    THIP's structure incorporates an imidazopyrazine ring system, a class of heterocyclic compounds with diverse properties. Research in organic chemistry might explore THIP as a starting material or intermediate for the synthesis of novel molecules with potential applications in medicinal chemistry or materials science.

The reactivity of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride can be attributed to its functional groups. Key reactions include:

  • Condensation Reactions: This compound can undergo condensation with various amines and carboxylic acids to form derivatives that may possess enhanced biological activity.
  • Reduction Reactions: The presence of the carboxylic acid group allows for reduction to alcohols or aldehydes under appropriate conditions.
  • Halogenation: The imidazole ring can be halogenated at specific positions using halogenating agents, which may further modify the biological properties of the compound.

Research indicates that 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride exhibits various biological activities:

  • P2X7 Receptor Modulation: This compound has been identified as a modulator of the P2X7 receptor, which plays a crucial role in inflammatory processes and pain signaling. Its modulation may have therapeutic implications in conditions such as chronic pain and inflammation .
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

The synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride can be achieved through various methods:

  • Cyclization of Precursors: Starting from 2-amino-pyrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions can yield the desired tetrahydro structure.
  • Hydrogenation Reactions: Utilizing hydrogenation techniques on imidazo[1,2-a]pyrazines can facilitate the formation of the tetrahydro derivative.
  • Carboxylation: The introduction of carboxylic acid functionality can be achieved through carbonylation reactions involving carbon dioxide or carboxylic acid derivatives .

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting P2X7 receptors or exhibiting antimicrobial properties.
  • Chemical Research: Used as an intermediate in synthesizing more complex heterocyclic compounds for various applications in medicinal chemistry.

Interaction studies have focused on understanding how 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride interacts with biological targets:

  • Receptor Binding Studies: These studies help elucidate its mechanism of action as a P2X7 receptor modulator.
  • In vitro Assays: Evaluating its effects on cell lines to assess cytotoxicity and efficacy against microbial pathogens.

Several compounds share structural similarities with 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5,6-Dihydroimidazo[1,5-a]pyrazineLacks carboxylic acid functionalityLimited receptor modulationLess soluble than the dihydrochloride form
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineBrominated variantPotentially enhanced antibacterial activityHalogen substitution may alter reactivity
6-(Trifluoromethyl)-5,6-tetrahydroimidazo[1,2-a]pyridineContains trifluoromethyl groupDifferent receptor interactionsFluorination enhances lipophilicity
Imidazo[1,2-a]pyrazine-2-carboxylic acidSimilar core structureAntimicrobial propertiesLacks tetrahydro configuration

These comparisons illustrate that while similar compounds exist within the same chemical family, 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride possesses unique structural features and biological activities that may offer distinct advantages in therapeutic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.0461543 g/mol

Monoisotopic Mass

203.0461543 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-16-2023

Explore Compound Types